N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methyl-3-nitrophenyl)amino)formamide
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Overview
Description
DBU is a chemical compound that belongs to the class of amidine compounds. It is used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base .
Synthesis Analysis
DBU is commercially available and is produced synthetically. It may also be isolated from the sea sponge Niphates digitalis . The biosynthesis of DBU has been proposed to begin with adipaldehyde and 1,3-diaminopropane .Molecular Structure Analysis
DBU is a bicyclic amidine base. It is non-nucleophilic, sterically hindered, tertiary amine base in organic chemistry .Chemical Reactions Analysis
DBU has been used in the reduction of azides to amines under metal-free conditions . Aromatic and sulfonyl azides are typically used to give the desired amines in moderate to excellent yields .Physical And Chemical Properties Analysis
DBU is a colorless liquid with a molar mass of 152.241 g·mol −1. It has a density of 1.018 g/mL and a melting point of −70 °C. It is soluble in ethers and alcohols .Scientific Research Applications
Organic Synthesis and Drug Intermediates
The compound’s structure and functional groups make it a valuable intermediate in organic synthesis. Let’s explore its applications:
Aryl Borate Chemistry:- Controlled Drug Release : The formation and rupture of boronic ester bonds in different environments allow precise control over drug release .
Nonlinear Optical Properties
While the compound’s applications extend beyond organic synthesis, it’s worth noting that its nonlinear optical (NLO) properties are significant. Researchers have explored single-alkali metal complexes involving diaza[2.2.2]cryptand (M@crypt, where M = Li, Na, or K) for optoelectronic and NLO purposes. These investigations use density functional theory to understand the compound’s behavior .
Helicene Derivatives
Although not directly related to the compound, helicenes are intriguing organic molecules. For instance, 2,12-diaza[6]helicene exhibits unique properties and has potential applications in materials science and sensing .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methyl-3-nitrophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N5O5/c1-20-11-6-7-14-23(20)28(38)19-36-27-17-9-8-15-24(27)29(22-12-4-3-5-13-22)34-30(31(36)39)35-32(40)33-25-16-10-18-26(21(25)2)37(41)42/h3-18,30H,19H2,1-2H3,(H2,33,35,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNODGQZDXOKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=C(C(=CC=C4)[N+](=O)[O-])C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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